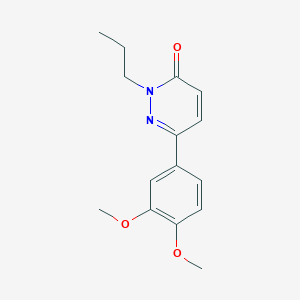

6-(3,4-dimethoxyphenyl)-2-propylpyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Crystal Structure and Computational Chemistry

Research on similar compounds, such as pyridazine derivatives, focuses on understanding their crystal structure and molecular properties through spectroscopic methods and quantum chemical calculations. For example, studies have characterized compounds like 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid using a combination of elemental analysis, MS, FT-IR, NMR spectroscopy, and X-ray crystallography. Computational methods, like DFT calculations, provide insights into their molecular geometry, vibrational frequencies, and electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential maps (Alaşalvar et al., 2014).

Molecular Self-Assemblies

Studies have also explored the self-assembly of pi-conjugated, redox-active compounds with magnetic properties. These assemblies involve complex molecular structures that feature alternative arrangements of cations and linear trimeric oxalate complexes, demonstrating the potential for creating materials with unique magnetic and optical properties (Sun, Zhang, & Yang, 2006).

Enzymatic Modification for Antioxidant Capacity

Another area of interest is the enzymatic modification of phenolic compounds to improve their antioxidant capacity. For instance, the laccase-mediated oxidation of 2,6-dimethoxyphenol has been studied for the synthesis of dimers with enhanced antioxidant activity. This research demonstrates the potential for bioactive compound development through enzymatic processes (Adelakun et al., 2012).

Antimicrobial and Anti-Proliferative Activities

Additionally, compounds with a 3,4-dimethoxyphenyl structure have been evaluated for their antimicrobial and anti-proliferative activities. Research into N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has shown broad-spectrum antibacterial activities and potent activity against various cancer cell lines, highlighting the pharmaceutical applications of such compounds (Al-Wahaibi et al., 2021).

properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-propylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-4-9-17-15(18)8-6-12(16-17)11-5-7-13(19-2)14(10-11)20-3/h5-8,10H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBDQELTEPARDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-dimethoxyphenyl)-2-propylpyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2445894.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2445897.png)

![N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2445899.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)